3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid
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Overview
Description
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . Another approach includes the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, indicating potential anti-inflammatory effects . The compound’s structure allows it to interact with various biological receptors, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid.
Benzoxazole: The parent compound of the benzoxazole derivatives, known for its wide range of biological activities.
Oxazoline: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and acrylic acid moieties provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H8N2O3 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
(E)-3-[4-(cyanomethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H8N2O3/c13-7-6-8-2-1-3-9-12(8)14-10(17-9)4-5-11(15)16/h1-5H,6H2,(H,15,16)/b5-4+ |
InChI Key |
QJDSSCAFLPNOSY-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CC#N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CC#N |
Origin of Product |
United States |
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